molecular formula C23H25N5O2 B3196082 N-(4-Ethoxy-3-methoxybenzyl)-5-methyl-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 951494-27-2

N-(4-Ethoxy-3-methoxybenzyl)-5-methyl-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B3196082
CAS RN: 951494-27-2
M. Wt: 403.5 g/mol
InChI Key: GWHHQEFFFCCUIT-UHFFFAOYSA-N
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Description

“N-(4-Ethoxy-3-methoxybenzyl)-5-methyl-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that contains several functional groups and rings, including a triazolopyrimidine ring, which is a fused ring system containing a triazole ring and a pyrimidine ring .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some related compounds have shown excellent thermal stability and good calculated detonation performance .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the interesting structural features of this compound, it could have potential uses in various fields, such as medicinal chemistry or materials science .

properties

CAS RN

951494-27-2

Product Name

N-(4-Ethoxy-3-methoxybenzyl)-5-methyl-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-5-methyl-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H25N5O2/c1-5-30-19-10-9-17(13-20(19)29-4)14-24-21-12-16(3)25-23-26-22(27-28(21)23)18-8-6-7-15(2)11-18/h6-13,24H,5,14H2,1-4H3

InChI Key

GWHHQEFFFCCUIT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNC2=CC(=NC3=NC(=NN23)C4=CC=CC(=C4)C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2=CC(=NC3=NC(=NN23)C4=CC=CC(=C4)C)C)OC

Origin of Product

United States

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